D-Biotinol
Overview
Description
It is a water-soluble compound with the molecular formula C10H18N2O2S and a molecular weight of 230.33 g/mol . D-Biotinol is structurally similar to biotin but contains an additional hydroxyl group, making it a valuable compound in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Biotinol typically involves the reduction of biotin or its derivatives. One common method includes the reduction of biotin methyl ester using sodium tetrahydroborate in N,N-dimethylformamide at low temperatures . Another method involves the debenzylation of dibenzyl biotin in the presence of anhydrous aluminum trichloride at controlled temperatures between 75-105°C .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: D-Biotinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biotin.
Reduction: Reduction of biotin derivatives to form this compound.
Substitution: Reactions involving the substitution of functional groups on the biotinol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium tetrahydroborate is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Biotin.
Reduction: this compound.
Substitution: Substituted biotinol derivatives.
Scientific Research Applications
D-Biotinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotinylated compounds.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various assays.
Industry: Employed in the production of biotinylated proteins and other biotin-related products
Mechanism of Action
D-Biotinol exerts its effects by mimicking the action of biotin. It acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in various metabolic reactions. The molecular targets include biotin-dependent enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase. These enzymes play crucial roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism .
Comparison with Similar Compounds
Biotin (Vitamin B7): The parent compound of D-Biotinol, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Biotinyl-5’-AMP: A biotin derivative used in enzyme studies.
Uniqueness of this compound: this compound is unique due to its additional hydroxyl group, which enhances its solubility and reactivity compared to biotin. This makes it a valuable tool in biochemical research and industrial applications, where specific modifications of biotin are required .
Properties
IUPAC Name |
(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKRHKHRAAZIO-CIUDSAMLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53906-36-8 | |
Record name | Biotinol, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053906368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIOTINOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GT586J33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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